5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound with the molecular formula C5H3ClN4 . It belongs to the class of [1,2,4]triazolo[1,5-c]pyrimidines , which are interesting due to their valuable biological properties. Some derivatives of this class exhibit herbicidal, antifungal, antitubercular, and antibacterial activities. Additionally, polycyclic systems containing the [1,2,4]triazolo[1,5-c]-pyrimidine moiety have been reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, and calcium channel modulators. They also hold potential for treating Alzheimer’s disease and insomnia .
Synthesis Analysis
- Annulation of Triazole Fragment to Pyrimidine Ring : In this method, a triazole fragment is attached to a pyrimidine ring. Additionally, the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can be used for the synthesis of [1,2,4]triazolo[1,5-c]pyrimidines .
Molecular Structure Analysis
The molecular formula of 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine is C5H3ClN4 . It contains a five-membered aromatic azole ring with two carbon and three nitrogen atoms. The structure resembles the nucleotide base pairs found in DNA and RNA .
Chemical Reactions Analysis
The Dimroth rearrangement-based synthesis is commonly employed for the preparation of novel derivatives of [1,2,4]triazolo[1,5-c]pyrimidine. This rearrangement involves the transformation of [1,2,4]triazolo[4,3-a]pyrimidines into [1,2,4]triazolo[1,5-c]pyrimidines .
Physical And Chemical Properties Analysis
Scientific Research Applications
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Adenosine Receptor Antagonists
- Application: The pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffold was chosen as a pharmacophore for the adenosine receptors . These compounds were used to synthesise probes for the adenosine receptors by functionalization with a fluorescent moiety .
- Method: The scaffold was substituted at the 5 position with reactive linkers of different lengths . Computational studies suggested different binding modes for developed compounds at the three receptors .
- Results: Different affinity and selectivity profiles were observed towards hA, hA and hA adenosine receptors .
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- Application: Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
- Method: The synthesis and pharmacological activities recorded in the current literature for triazole derivatives .
- Results: The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
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Antitumor and Calcium Channel Modulators
- Application: Polycyclic systems containing [1,2,4]triazolo [1,5- a ]-pyrimidine moiety are reported as antitumor, as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators .
- Results: They can be used for treatment of Alzheimer’s disease and insomnia . Complexes of triazolo-pyrimidines with Pt and Ru are highly active against parasites and can also be used in treating cancer .
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Antiviral and Antitumor Agents
- Application: Due to their structural similarities to nucleic bases, pyrazolo [5,1- c ] [1,2,4]triazines may act as metabolites and therefore they can be useful as antiviral and antitumor agents .
- Results: Pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
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- Application: A [1,2,4]triazolo[1,5-a]pyrimidine compound is the first triazolopyrimidine registered as a drug possessing antiproliferative activity in glioma cells and vascular smooth muscle cells (VSMCs) and used as a coronary vasodilator in the therapy of syndromes that may be influenced by immunomodulators .
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- Application: Azoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .
- Method: Improvement in cross breed atoms in the plan of new entities by substituting different pharmacophores in one structure that lead to mixes with expanded antimicrobial action .
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- Application: Azoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .
- Method: Improvement in cross breed atoms in the plan of new entities by substituting different pharmacophores in one structure that lead to mixes with expanded antimicrobial action .
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- Application: Pyrimidine, a privileged scaffold, is part of living organisms and plays vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as valuable compound in the treatment of cancer .
- Method: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .
- Results: This review emphasizes advances over the last decades in pyrimidine containing hybrids with in vitro anticancer potential and its correlation with the SAR .
Future Directions
properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-7-2-1-4-8-3-9-10(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBOZQIEVLAEOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N2C1=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504111 | |
Record name | 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine | |
CAS RN |
76044-36-5 | |
Record name | 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76044-36-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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